molecular formula C19H20N2O4S2 B2373878 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941902-86-9

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2373878
CAS No.: 941902-86-9
M. Wt: 404.5
InChI Key: CRQYGYNULFJHFR-UHFFFAOYSA-N
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Description

The compound “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, which is a type of aromatic heterocycle . This group is substituted with two methoxy groups at the 5 and 6 positions. The molecule also contains a propanamide group attached to the nitrogen of the benzo[d]thiazol-2-yl group, and a 4-methoxyphenylthio group attached to the 3 position of the propanamide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings, ether groups, a thioether group, and an amide group . These functional groups could potentially participate in various chemical reactions.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amide group can participate in hydrolysis or reduction reactions, and the aromatic rings can undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and ether groups would likely make this compound soluble in polar solvents .

Scientific Research Applications

Antioxidant and Anticancer Activity

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide and its derivatives have shown significant antioxidant and anticancer activities. For example, certain derivatives demonstrated approximately 1.4 times higher antioxidant activity than ascorbic acid and exhibited cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020).

Antimicrobial Activity

These compounds have also been investigated for their antimicrobial properties. Specific derivatives displayed high antibacterial activity, with notable effectiveness against certain bacterial strains. Additionally, some compounds exhibited anticandidal effects against specific Candida species (Dawbaa et al., 2021).

Herbicidal Activity

Research into the herbicidal applications of this compound derivatives has indicated moderate to good selective herbicidal activity against certain plant species, such as Brassica campestris L., at specific concentrations (Liu & Shi, 2014).

Anti-Inflammatory Potential

Some derivatives of this compound have been studied for their anti-inflammatory potential, showing promising results in animal toxicity, analgesic, and anti-inflammatory studies (Thabet et al., 2011).

Future Directions

Given the potential biological activity of similar compounds, this compound could be a subject of future research in medicinal chemistry . Further studies could explore its synthesis, properties, and potential biological activities.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-23-12-4-6-13(7-5-12)26-9-8-18(22)21-19-20-14-10-15(24-2)16(25-3)11-17(14)27-19/h4-7,10-11H,8-9H2,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQYGYNULFJHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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